An In-depth Technical Guide to DBCO-N-bis(PEG4-acid): A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to DBCO-N-bis(PEG4-acid): A Heterobifunctional Linker for Advanced Bioconjugation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
DBCO-N-bis(PEG4-acid) is a branched, heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and diagnostics. This molecule features a central dibenzocyclooctyne (DBCO) group for highly efficient, copper-free click chemistry, and two terminal carboxylic acid moieties, each extended by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture enables the covalent linkage of amine-containing biomolecules to azide-functionalized targets. The dual PEG4 chains enhance aqueous solubility, reduce steric hindrance, and minimize aggregation, making it an invaluable tool for the synthesis of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and for the functionalization of surfaces and nanoparticles. This guide details the physicochemical properties, core applications, and comprehensive experimental protocols for the effective use of DBCO-N-bis(PEG4-acid).
Core Concepts: Structure and Functionality
DBCO-N-bis(PEG4-acid) is engineered with three primary functional components that dictate its utility in bioconjugation:
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Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive toward azide (B81097) groups. This reactivity is the foundation for its use in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] This bioorthogonal reaction is rapid, specific, and occurs under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological samples.[3][4]
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bis(PEG4-acid) Arms: The molecule possesses two identical arms, each consisting of a four-unit polyethylene (B3416737) glycol (PEG) chain terminating in a carboxylic acid (-COOH).
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PEG4 Spacers: These hydrophilic chains enhance the water solubility of the entire molecule and any resulting conjugate.[5] They also provide a flexible spacer that reduces steric hindrance between the conjugated molecules.[6]
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Carboxylic Acids: These terminal groups can be activated to react with primary amines (e.g., the side chains of lysine (B10760008) residues in proteins) to form stable, covalent amide bonds.[7] This allows for the attachment of the DBCO core to a wide array of biomolecules.[8]
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The branched nature of the two acid-terminated arms offers the potential for creating bivalent linkages or for increasing the valency of attached molecules.
Physicochemical and Technical Data
The quantitative properties of DBCO-N-bis(PEG4-acid) are summarized below, compiled from various suppliers. Purity is typically determined by HPLC and structure confirmed by NMR.
| Property | Value |
| Chemical Formula | C₄₁H₅₆N₂O₁₄ |
| Molecular Weight | 800.9 g/mol |
| CAS Number | 2639395-37-0 |
| Purity | Typically ≥95-98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | -20°C, desiccated, protect from light |
Experimental Protocols & Methodologies
The primary application of DBCO-N-bis(PEG4-acid) involves a two-stage conjugation strategy: 1) Activation of the carboxylic acids and coupling to an amine-containing molecule, followed by 2) Copper-free click chemistry with an azide-modified molecule.
Amine Conjugation via Carboxylic Acid Activation
This protocol details the conjugation of DBCO-N-bis(PEG4-acid) to a protein (e.g., an antibody) via its primary amine groups. The process involves the activation of the linker's carboxyl groups to semi-stable NHS esters, which are then reactive towards amines.
Materials:
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DBCO-N-bis(PEG4-acid)
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Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.4)
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Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS.
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (optimal for EDC/NHS chemistry).[6]
-
Anhydrous Solvent: DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[9]
-
Desalting columns or dialysis equipment for purification.
Procedure:
-
Reagent Preparation:
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Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of DBCO-N-bis(PEG4-acid) (e.g., 10 mM) in anhydrous DMSO.[6]
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Immediately before use, prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS/Sulfo-NHS (e.g., 100 mg/mL) in the Activation Buffer or anhydrous DMSO.[6][10]
-
-
Activation of Carboxylic Acids:
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In a microcentrifuge tube, combine the DBCO-N-bis(PEG4-acid) stock solution with the appropriate volume of Activation Buffer.
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Add a 1.2 to 2-fold molar excess of both EDC and NHS/Sulfo-NHS to the linker solution.[6][9] The activation reaction is most efficient at pH 4.5-6.0.[11]
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Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHS ester.[9]
-
-
Conjugation to Protein:
-
Add the activated DBCO-linker solution to the protein solution. The molar ratio of linker to protein should be empirically determined, but a 10-20 fold molar excess of the linker is a common starting point to ensure efficient labeling.[9][12]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6] The coupling to primary amines is most efficient at pH 7.2-8.0.[11]
-
-
Quenching:
-
Purification:
-
Remove excess, unreacted DBCO-linker and reaction byproducts using a desalting column or dialysis, exchanging the buffer to the desired storage buffer for the now DBCO-functionalized protein.[9]
-
Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction of the DBCO-functionalized molecule (prepared in section 3.1) with an azide-functionalized molecule.
Materials:
-
DBCO-modified molecule
-
Azide-modified molecule
-
Reaction Buffer: Amine- and azide-free buffer, such as PBS, pH 7.4.[6]
Procedure:
-
Reaction Setup:
-
Incubation:
-
Purification (if necessary):
-
If one reactant was used in significant excess, it can be removed by a suitable method such as size exclusion chromatography, dialysis, or affinity chromatography, depending on the properties of the final conjugate.[9]
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Key Applications & Workflows
DBCO-N-bis(PEG4-acid) is a versatile linker primarily used to create complex bioconjugates for advanced applications.
Antibody-Drug Conjugate (ADC) Development
A principal application is in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[12][13] The bis-acid functionality allows for the potential attachment of two drug molecules per linker, or for the linker to act as a bridge between the antibody and a single drug payload.
Surface and Nanoparticle Functionalization
The linker can be used to immobilize azide-tagged biomolecules onto amine-functionalized surfaces, such as biosensors, microarrays, or nanoparticles for drug delivery applications. The two carboxylic acid groups can enhance surface binding density.
Conclusion
DBCO-N-bis(PEG4-acid) is a powerful and versatile heterobifunctional linker that serves as a critical component in the toolbox of chemical biologists and drug development professionals. Its combination of a bioorthogonal DBCO group for copper-free click chemistry and two activatable carboxylic acid groups enables the straightforward and efficient construction of complex bioconjugates. The inclusion of hydrophilic PEG spacers further enhances the desirable properties of the final products, such as solubility and stability. By understanding its core properties and adhering to optimized protocols, researchers can effectively leverage this reagent to advance the development of targeted therapeutics, diagnostics, and novel biomaterials.
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DBCO-N-bis(PEG4-acid) | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
